1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine
Description
This compound features a methanamine backbone bridging two pyrazole rings. The first pyrazole is substituted with a difluoromethyl group at the 1-position, while the second pyrazole carries 1,4-dimethyl substituents. The structural design emphasizes fluorinated and methyl modifications, which are known to influence lipophilicity, metabolic stability, and steric interactions .
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13;/h3-5,11,14H,6-7H2,1-2H3;1H |
InChI Key |
QLMPGHKSAGTHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multiple steps. One common method includes the reaction of difluoromethylpyrazole with dimethylpyrazolylmethylamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium azide, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced pain and swelling, making it a potential candidate for treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds similar to 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine have shown activity against various bacteria and fungi, suggesting their potential use in treating infections .
Case Study 1: Anticancer Research
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Activity
In another study, Nagarapu et al. tested a new series of pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results showed that specific compounds exhibited more potent anti-inflammatory effects than ibuprofen, highlighting the therapeutic potential of pyrazole derivatives in managing inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Selvam et al., 2014 | Enhanced cytotoxicity against cancer cell lines |
| Anti-inflammatory | Nagarapu et al., 2014 | More potent than ibuprofen in reducing edema |
| Antimicrobial | Chovatia et al., 2014 | Effective against various bacterial strains |
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (PubChem)
- Key Differences : Lacks the 4-methyl group on the second pyrazole.
- However, the reduced hydrophobicity could lower membrane permeability compared to the target compound .
Compound B : 1-[1-methyl-3-(morpholin-4-yl)-1H-pyrazol-5-yl]methanamine (Enamine Ltd.)
- Key Differences: Replaces the difluoromethyl group with a methyl and morpholino group.
- Implications: The morpholino substituent introduces polarity, likely improving water solubility but reducing blood-brain barrier penetration relative to the fluorinated target compound .
Compound C : N-{1-[1-(1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-phenylacetamide (R&D Chemicals)
- Key Differences : Incorporates a benzothiazole-piperidine moiety and acetamide group.
- Implications: The benzothiazole group may confer fluorescence or metal-binding properties, diverging from the target compound’s likely mechanism.
Compound D : 1H-indazol-5-yl(phenyl)methanamine (Grignard Flow Library)
- Key Differences : Substitutes pyrazole with indazole and adds a phenyl group.
- Implications : Indazole’s larger aromatic system could enhance π-π stacking interactions, while the phenyl group increases hydrophobicity. This contrasts with the target compound’s balanced fluorinated/methyl design .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₈F₂N₆ | 296.31* | 1-(difluoromethyl), 1,4-dimethyl | High lipophilicity (fluorine, methyl) |
| Compound A | C₁₁H₁₅F₂N₅ | 263.27 | 1-(difluoromethyl), 1-methyl | Moderate solubility, flexible binding |
| Compound B | C₉H₁₆N₄O | 196.25 | 1-methyl, 3-morpholino | Enhanced polarity, water-soluble |
| Compound D | C₁₄H₁₄N₄ | 238.29 | Indazole core, phenyl | High aromaticity, potential fluorescence |
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine , with CAS number 1855952-11-2 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClF₂N₅ |
| Molecular Weight | 291.73 g/mol |
| CAS Number | 1855952-11-2 |
The biological activity of pyrazole derivatives often involves the inhibition of various enzymes and pathways. For instance, compounds in this class have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Additionally, some pyrazoles exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated that certain pyrazole compounds reduced TNF-α levels by up to 85% at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Compounds similar to 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine have shown promising results against various bacterial strains. A notable study reported that several pyrazole derivatives exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance:
- A derivative was evaluated against multiple cancer cell lines (MCF-7, A549) showing IC50 values ranging from 0.39 µM to 0.46 µM , indicating potent cytotoxicity .
- Another study highlighted the ability of certain pyrazole derivatives to inhibit Aurora-A kinase, a target in cancer therapy, further supporting their potential as anticancer agents .
Case Study 1: Anti-inflammatory Effects
A recent investigation into a series of pyrazole derivatives revealed that one compound exhibited an IC50 value of 3.8 nM against COX enzymes, demonstrating its potential as a potent anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial properties of various pyrazole derivatives, one compound showed superior activity against Pseudomonas aeruginosa, with an MIC of 12 µg/mL , underscoring the relevance of structural modifications in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
